molecular formula C19H20N4O2 B2482895 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile CAS No. 2379949-90-1

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile

Katalognummer B2482895
CAS-Nummer: 2379949-90-1
Molekulargewicht: 336.395
InChI-Schlüssel: INOPIBVLIPDZTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile, also known as EPAC, is a potent and selective inhibitor of the exchange protein activated by cAMP (EPAC) family of cyclic AMP (cAMP) sensors. EPAC plays a critical role in various physiological and pathological processes, including insulin secretion, cardiovascular function, and cancer progression.

Wirkmechanismus

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is a cAMP sensor that regulates various cellular processes through the activation of downstream effectors, including Rap1 and phospholipase C epsilon (PLCε). 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation leads to the exchange of GDP for GTP on Rap1, which then activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile also activates PLCε, which leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate downstream signaling pathways.
Biochemical and Physiological Effects:
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile has been shown to have various biochemical and physiological effects, including the regulation of insulin secretion, cardiac contractility, vascular tone, angiogenesis, and cancer progression. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to enhance glucose-stimulated insulin secretion, increase cardiac contractility, promote angiogenesis, and enhance cancer cell proliferation and invasion.

Vorteile Und Einschränkungen Für Laborexperimente

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to be used as therapeutic agents for various diseases, including diabetes, cardiovascular diseases, and cancer. However, there are some limitations to using 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors in lab experiments. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors may have off-target effects, and it may be difficult to achieve specific inhibition of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile without affecting other cAMP sensors. Additionally, the effects of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibition may vary depending on the cell type and disease model.

Zukünftige Richtungen

There are several future directions for 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile research, including the development of more potent and selective 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors, the identification of novel downstream effectors of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile, and the investigation of the role of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile in other physiological and pathological processes. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to be used as therapeutic agents for various diseases, and further research is needed to fully understand the mechanisms of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation and inhibition. Additionally, the role of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile in other diseases, such as neurological disorders and immune diseases, should be investigated.

Synthesemethoden

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile involves several steps, including the preparation of the key intermediate 5-ethylpyrimidine-2-carboxylic acid, the coupling of the acid with piperidine, and the subsequent reaction with 4-(4-cyanophenyl)butyric acid. The final product is obtained after purification by column chromatography and recrystallization. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature.

Wissenschaftliche Forschungsanwendungen

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile has been extensively studied as a potential therapeutic target for various diseases, including diabetes, cardiovascular diseases, and cancer. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is involved in the regulation of insulin secretion from pancreatic beta cells, and 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to enhance glucose-stimulated insulin secretion. Therefore, 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to improve glucose homeostasis in diabetes.
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile also plays a critical role in cardiovascular function, including cardiac contractility, vascular tone, and angiogenesis. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to increase cardiac contractility and protect against heart failure. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to treat heart failure and other cardiovascular diseases.
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is also involved in cancer progression, including cell proliferation, invasion, and metastasis. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to promote cancer cell proliferation and invasion, while 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to inhibit cancer cell growth and metastasis.

Eigenschaften

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-14-12-21-19(22-13-14)25-17-7-9-23(10-8-17)18(24)16-5-3-15(11-20)4-6-16/h3-6,12-13,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOPIBVLIPDZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.